1-(3-Nitrophenyl)-1,4-diazepane
Description
1-(3-Nitrophenyl)-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a 3-nitrophenyl group. The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, binding affinity, and physicochemical properties compared to other derivatives.
Properties
CAS No. |
223797-01-1 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-1,4-diazepane |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-4-1-3-10(9-11)13-7-2-5-12-6-8-13/h1,3-4,9,12H,2,5-8H2 |
InChI Key |
IZXOFIZUDVFRNW-UHFFFAOYSA-N |
SMILES |
C1CNCCN(C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Pharmacological Activity and Receptor Binding
Structural modifications dictate target selectivity and efficacy:
Nicotinic Acetylcholine Receptor (nAChR) Ligands
- 1-(Pyridin-3-yl)-1,4-diazepane (Compound 1) : Binds to nAChR via a classical pharmacophore model, with the diazepane ring interacting with the principal subunit and the pyridine facing the complementary subunit .
- Ethoxy/Phenyl-Substituted Derivatives (Compounds 2, 3) : Steric bulk at the pyridine R1 position maintains core binding interactions but alters agonist efficacy .
Dopamine D3 Receptor Ligands
- 1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane (14b) : Demonstrated 53% yield and a molecular ion peak at m/z 245.85 (LC/MS) .
- 1-(2,4-Dichlorophenyl)-1,4-diazepane (14e) : Lower yield (38%) but distinct NMR shifts (δ 7.33 ppm, broad singlet) .
Serotonin 5-HT7 Receptor Antagonists
- 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane : Exhibited high selectivity for 5-HT7R, reducing self-grooming in Shank3 transgenic mice .
Key Insight : The nitro group in 1-(3-Nitrophenyl)-1,4-diazepane may enhance binding to receptors preferring electron-deficient aromatic systems, such as nitroreductases or nitric oxide synthase isoforms.
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